A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl benzofurazan-5-carboxylate
A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl benzofurazan-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the synthesis and characterization of Ethyl benzofurazan-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The document outlines a plausible synthetic pathway, beginning with the formation of the core benzofurazan (2,1,3-benzoxadiazole) ring, followed by esterification. Detailed, step-by-step experimental protocols are provided for each synthetic stage. Furthermore, this guide compiles the expected analytical data for the comprehensive characterization of the final product, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. All quantitative data are presented in clear, tabular formats to facilitate interpretation and comparison. This document serves as a vital resource for researchers engaged in the synthesis of novel benzofurazan derivatives for drug discovery and other advanced applications.
Introduction
Benzofurazans, also known as 2,1,3-benzoxadiazoles, are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a furazan ring. This unique structural motif imparts distinct electronic properties, making benzofurazan derivatives valuable scaffolds in various scientific fields. They are recognized as potent building blocks in the development of pharmaceuticals, often exhibiting a wide range of biological activities.[1][2] Additionally, their fluorescent properties have led to their use as derivatization reagents for enhancing the detection of carboxylic acids and other molecules in complex biological samples via mass spectrometry.[3][4]
Ethyl benzofurazan-5-carboxylate is an ester derivative of this core structure. The presence of the ethyl carboxylate group at the 5-position provides a versatile handle for further chemical modification, making it a key intermediate for the synthesis of more complex molecules, including potential therapeutic agents and functional materials. This guide details a representative synthetic route and the expected analytical characterization of this compound.
Synthetic Pathway Overview
The synthesis of Ethyl benzofurazan-5-carboxylate can be logically approached in a two-step sequence. The first critical step involves the construction of the benzofurazan ring system to yield Benzofurazan-5-carboxylic acid. The second step is a standard esterification reaction to produce the target ethyl ester. The following workflow diagram illustrates this proposed synthetic route.
Caption: Proposed two-step synthesis of Ethyl benzofurazan-5-carboxylate.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of Ethyl benzofurazan-5-carboxylate.
Step 1: Synthesis of Benzofurazan-5-carboxylic acid
This procedure describes the formation of the benzofurazan ring via an intramolecular oxidative cyclization of a substituted ortho-nitroaniline.
Materials:
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4-Amino-3-nitrobenzoic acid
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Sodium hydroxide (NaOH)
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Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)
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Hydrochloric acid (HCl), concentrated
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Deionized water
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Ethanol
Procedure:
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Dissolve 4-amino-3-nitrobenzoic acid in an aqueous solution of sodium hydroxide in a round-bottom flask equipped with a magnetic stirrer. Stir until a clear solution is obtained.
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Cool the reaction mixture to 0-5 °C in an ice-water bath.
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Slowly add sodium hypochlorite solution dropwise to the cooled mixture while maintaining the temperature below 10 °C. The color of the solution will typically change, indicating the progress of the reaction.
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After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 1-2. This will precipitate the product.
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Collect the resulting solid precipitate by vacuum filtration.
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Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
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Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure Benzofurazan-5-carboxylic acid.
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Dry the purified product under vacuum.
Step 2: Synthesis of Ethyl benzofurazan-5-carboxylate
This protocol details the Fischer esterification of the carboxylic acid intermediate.
Materials:
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Benzofurazan-5-carboxylic acid
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Ethanol, absolute
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Sulfuric acid (H₂SO₄), concentrated
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Sodium bicarbonate (NaHCO₃), saturated solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate
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Hexane
Procedure:
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Suspend Benzofurazan-5-carboxylic acid in an excess of absolute ethanol in a round-bottom flask.
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Add a catalytic amount of concentrated sulfuric acid (typically 3-5 drops per gram of carboxylic acid) to the suspension.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.
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Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
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Wash the organic layer sequentially with deionized water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude ester by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Ethyl benzofurazan-5-carboxylate.
Characterization Data
The structural confirmation of the synthesized Ethyl benzofurazan-5-carboxylate is achieved through a combination of spectroscopic techniques. The following tables summarize the expected quantitative data.
Table 1: Physical and Molecular Properties
| Property | Expected Value |
| Molecular Formula | C₉H₈N₂O₃ |
| Molecular Weight | 192.17 g/mol |
| Physical State | Likely a crystalline solid at room temperature |
| Melting Point | Not available in cited literature |
| Appearance | Typically a pale yellow or off-white solid |
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 - 8.8 | d | 1H | Aromatic H (C4-H) |
| ~8.2 - 8.4 | dd | 1H | Aromatic H (C6-H) |
| ~7.8 - 8.0 | d | 1H | Aromatic H (C7-H) |
| 4.45 | q | 2H | -O-CH₂ -CH₃ |
| 1.43 | t | 3H | -O-CH₂-CH₃ |
Note: Predicted shifts are based on the analysis of substituted benzofurazan and benzofuran systems. Actual values may vary. The protons at C4 and C6 are expected to be the most downfield due to the anisotropic effects of the furazan ring and the electron-withdrawing carboxylate group.
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | Ester C =O |
| ~150.0 - 155.0 | Aromatic C (C4a, C7a) |
| ~130.0 - 135.0 | Aromatic C (C5) |
| ~120.0 - 130.0 | Aromatic CH (C4, C6, C7) |
| ~62.0 | -O-CH₂ -CH₃ |
| ~14.5 | -O-CH₂-CH₃ |
Table 4: Mass Spectrometry Data
| Parameter | Expected Value |
| Ionization Mode | Electrospray Ionization (ESI) |
| Exact Mass [M+H]⁺ | 193.0608 m/z |
| Key Fragmentation Ions | Loss of ethoxy radical (-•OCH₂CH₃) |
| Loss of ethylene (-C₂H₄) via McLafferty rearrangement |
Table 5: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment of Vibrational Mode |
| ~3100 - 3000 | Aromatic C-H stretch |
| ~2980 - 2850 | Aliphatic C-H stretch (ethyl group) |
| ~1725 - 1710 | C=O stretch (ester) |
| ~1600, ~1480 | Aromatic C=C ring stretch |
| ~1550, ~1370 | N-O stretch (furazan ring) |
| ~1250 - 1100 | C-O stretch (ester) |
Conclusion
This technical guide provides a robust framework for the successful synthesis and rigorous characterization of Ethyl benzofurazan-5-carboxylate. The outlined protocols are based on established and reliable chemical transformations, ensuring a high probability of success for researchers. The comprehensive characterization data serves as a benchmark for verifying the identity and purity of the synthesized compound. This molecule represents a valuable intermediate, and the methodologies presented herein can be adapted for the creation of a diverse library of benzofurazan derivatives for evaluation in drug discovery programs and for applications in materials science.
References
- 1. Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids in rat plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids i… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of benzofurazan derivatization reagents for short chain carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
